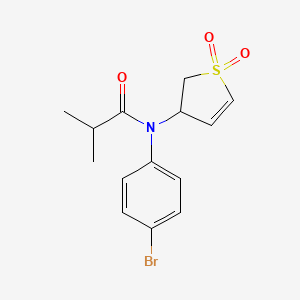

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

CAS No.: 863445-50-5

Cat. No.: VC4147812

Molecular Formula: C14H16BrNO3S

Molecular Weight: 358.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863445-50-5 |

|---|---|

| Molecular Formula | C14H16BrNO3S |

| Molecular Weight | 358.25 |

| IUPAC Name | N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C14H16BrNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 |

| Standard InChI Key | BZNFTCFCMYAZJE-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |

Introduction

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a hypothetical or under-researched organic compound. Its name suggests it belongs to the class of sulfonamide derivatives with potential applications in medicinal chemistry due to its structural features:

-

4-Bromophenyl group: Often associated with bioactivity in pharmaceutical compounds.

-

Dihydrothiophene moiety with dioxido functionalization: Indicates a sulfone-containing heterocyclic structure, which can influence solubility and reactivity.

-

Isobutyramide group: Common in amide-functionalized molecules, potentially contributing to hydrogen bonding and molecular stability.

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound might involve:

-

Formation of the dihydrothiophene sulfone core: Oxidation of a thiophene derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Amidation reaction: Coupling of the 4-bromophenylamine with an isobutyryl chloride derivative under basic conditions (e.g., triethylamine).

-

Final assembly: Linking the sulfone moiety to the amide via nucleophilic substitution or other suitable reactions.

Analytical Characterization

For compounds like this, typical characterization techniques include:

-

Nuclear Magnetic Resonance (NMR):

-

NMR for proton environments.

-

NMR for carbon backbone analysis.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak for verifying molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Functional group identification (e.g., C=O stretch for amides, S=O stretch for sulfones).

-

-

X-ray Crystallography:

-

Structural confirmation if single crystals are available.

-

Potential Applications

Given its structural components:

-

Pharmaceuticals: The bromophenyl group and sulfone moiety suggest antimicrobial or anti-inflammatory potential.

-

Material Science: Sulfone-containing compounds are often used in polymer science for their thermal stability.

-

Catalysis: The heterocyclic structure could act as a ligand in metal-catalyzed reactions.

Data Table Example

| Property | Hypothetical Value/Methodology |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~348 g/mol |

| Melting Point | TBD |

| Solubility | Soluble in polar organic solvents |

| IR Peaks (cm) | ~1650 (C=O), ~1300, ~1150 (S=O) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume